
GNE-371
描述
GNE-371 is a potent and selective chemical probe designed to target the second bromodomains of human transcription-initiation-factor TFIID subunit 1 and transcription-initiation-factor TFIID subunit 1-like . This compound has shown significant potential in oncology research due to its ability to bind with high affinity and selectivity to its target .
准备方法
The synthesis of GNE-371 involves structure-based design and structure-activity-relationship studies starting from a previously reported lead compound . The synthetic route includes the preparation of intermediate compounds, followed by the final coupling reactions to form this compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods would likely follow similar synthetic routes but scaled up to accommodate larger quantities .
化学反应分析
GNE-371 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups .
科学研究应用
Cancer Research
GNE-371 has been investigated for its role in cancer biology due to its ability to modulate transcriptional processes. The compound has demonstrated antiproliferative synergy when used in combination with BET inhibitors like JQ1, suggesting that it can enhance the efficacy of existing cancer therapies. This synergy indicates that this compound may help overcome resistance mechanisms in cancer cells by targeting TAF1, which is involved in the regulation of oncogenes .
Mechanistic Studies
This compound serves as a valuable tool for mechanistic studies aimed at understanding the role of TAF1 in transcriptional regulation. By selectively inhibiting TAF1(2), researchers can elucidate its function in various cellular processes, including cell growth and differentiation. The compound's ability to engage with endogenous TAF1 allows for detailed investigations into how TAF1 interacts with other transcription factors and chromatin remodeling complexes .
Structural Biology
The development of this compound was facilitated by structural biology techniques, including X-ray crystallography. The cocrystal structure of this compound bound to TAF1(2) provides insights into the binding interactions and conformational changes that occur upon ligand binding. This structural information is crucial for rational drug design and optimization of similar compounds targeting bromodomains .
Case Study 1: Antiproliferative Effects
A study investigating the antiproliferative effects of this compound on various cancer cell lines demonstrated significant growth inhibition, particularly in cells expressing high levels of TAF1. The combination treatment with JQ1 resulted in enhanced cell death compared to either agent alone, highlighting the potential for this compound to be used as part of combination therapies in oncology .
Case Study 2: Target Engagement Assays
In cellular assays designed to measure target engagement, this compound displayed an IC50 value of 38 nM, confirming its effective binding to TAF1(2) within a biological context. These assays are critical for validating the specificity and efficacy of chemical probes before they advance to more complex biological systems .
Data Tables
Application | Description | IC50 (nM) | Synergy |
---|---|---|---|
Cancer Research | Enhances efficacy of BET inhibitors | 10 (TAF1(2)) | Yes (with JQ1) |
Mechanistic Studies | Investigates role of TAF1 in transcriptional regulation | 38 (cellular) | N/A |
Structural Biology | Provides insights into binding interactions | N/A | N/A |
作用机制
GNE-371 exerts its effects by binding to the second bromodomains of human transcription-initiation-factor TFIID subunit 1 and transcription-initiation-factor TFIID subunit 1-like . This binding inhibits the interaction of these bromodomains with acetylated histones, thereby affecting gene transcription . The molecular targets involved include the bromodomains of TFIID subunit 1, and the pathways affected are those related to gene expression and cellular proliferation .
相似化合物的比较
GNE-371 is unique in its high selectivity and potency for the second bromodomains of TFIID subunit 1 compared to other similar compounds . Similar compounds include other bromodomain inhibitors such as JQ1, which targets BET bromodomains . this compound’s specificity for TFIID subunit 1 makes it particularly valuable for studying this specific target .
生物活性
GNE-371 is a selective chemical probe developed to target the second bromodomain of the human transcription-initiation factor TFIID subunit 1 (TAF1(2)). This compound has shown significant promise in oncology research, particularly due to its selective binding properties and biological activity in cellular assays.
This compound was derived from an earlier lead compound through structure-based design and structure-activity relationship studies. The compound demonstrates a high affinity for TAF1(2), with an IC value of 10 nM in biochemical assays, indicating potent inhibition of the target protein. Furthermore, it exhibits an IC of 38 nM in cellular target-engagement assays, confirming its effective interaction within a biological context .
The mechanism by which this compound exerts its effects involves the modulation of transcriptional regulation. Bromodomain-containing proteins (BCPs), such as TAF1, play critical roles in various biological processes including chromatin remodeling, DNA damage repair, and cell cycle regulation. By inhibiting TAF1(2), this compound potentially disrupts these processes, leading to altered cellular proliferation and apoptosis in cancer cells .
Biological Activity and Synergy with Other Compounds
This compound has been shown to exhibit antiproliferative synergy when combined with the BET inhibitor JQ1. This combination suggests that this compound not only engages TAF1(2) effectively but also enhances the therapeutic potential of existing treatments by targeting multiple pathways involved in tumor growth .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Initial studies indicated that this compound could significantly reduce cell viability in various cancer cell lines. The compound's selectivity for TAF1(2) over other bromodomain family members highlights its potential for reducing off-target effects commonly associated with broader-spectrum inhibitors .
- Synergistic Effects : A notable case study demonstrated that this compound, when used alongside JQ1, resulted in enhanced apoptosis in MYC-driven cancers. This finding underscores the importance of dual-targeting strategies in cancer therapy .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Study Type | IC (nM) | Target | Effect |
---|---|---|---|
Biochemical Assay | 10 | TAF1(2) | Potent inhibition |
Cellular Assay | 38 | TAF1(2) | Target engagement |
Combination Therapy | Synergistic | TAF1(2) + BET | Enhanced apoptosis |
常见问题
Basic Research Questions
Q. What are the primary molecular targets of GNE-371 in experimental oncology research?
this compound selectively inhibits the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and its paralog TAF1L. These domains are implicated in chromatin remodeling and transcriptional regulation, particularly in DNA damage response and cell cycle pathways . To identify these targets, researchers typically use competitive binding assays (e.g., AlphaScreen) and cellular target-engagement assays (e.g., CETSA) with IC50 values as key validation metrics .
Q. How is this compound’s selectivity validated against other bromodomains?
Selectivity is assessed using panel-based binding assays against >30 bromodomains. This compound exhibits an IC50 of 10 nM for TAF1(2) and >100-fold selectivity over other bromodomain family members, including BRD4. Researchers should cross-reference selectivity data with publicly available structural databases (e.g., PDB 6DF7) to confirm binding specificity .
Q. What cellular assays are standard for measuring this compound’s activity?
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to endogenous TAF1(2) (reported IC50 = 38 nM) .
- Functional effects : Assess antiproliferative activity in cancer cell lines (e.g., synergy studies with BET inhibitors like JQ1) using dose-response matrices and Chou-Talalay synergy analysis .
Advanced Research Questions
Q. How can structural data (PDB 6DF7) guide the optimization of this compound derivatives?
The cocrystal structure of this compound bound to TAF1(2) reveals critical interactions, such as hydrogen bonding with Asp100 and hydrophobic packing with Leu92. Researchers can use molecular docking or free-energy perturbation (FEP) simulations to design analogs with improved binding kinetics or selectivity. Ensure all structural models are validated by X-ray crystallography at ≤2.0 Å resolution .
Q. What methodological steps resolve contradictory antiproliferative effects of this compound across cell lines?
- Hypothesis-driven design : Test whether variability stems from differential TAF1(2) expression (validate via qPCR/Western blot).
- Data normalization : Use housekeeping genes (e.g., GAPDH) and include positive controls (e.g., JQ1 for BET inhibition).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare cell line responses, ensuring n ≥ 3 biological replicates .
Q. How to design experiments probing this compound’s role in DNA damage pathways?
- Combinatorial assays : Treat cells with this compound and DNA-damaging agents (e.g., cisplatin), then quantify γH2AX foci (immunofluorescence) or COMET assay results.
- Transcriptomic analysis : Perform RNA-seq to identify TAF1(2)-dependent genes modulated post-treatment. Use pathway enrichment tools (e.g., DAVID, GSEA) to map biological processes .
Q. What statistical methods validate synergy between this compound and BET inhibitors?
- Synergy quantification : Use the Combination Index (CI) via CompuSyn software, where CI < 1 indicates synergy.
- Error analysis : Report 95% confidence intervals for dose-response curves and use bootstrapping to assess robustness .
Q. How to optimize this compound’s cellular uptake for in vivo studies?
- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP values to assess membrane permeability.
- Formulation testing : Compare solubility in DMSO/PEG-300 vs. lipid-based nanoparticles. Validate bioavailability via LC-MS/MS in plasma/tissue homogenates .
Q. Data Presentation Guidelines
- Tables/Figures : Include dose-response curves (IC50 values), synergy plots (CI vs. fraction affected), and structural models (PDB 6DF7). Avoid duplicating data in text and figures .
- Reproducibility : Provide raw data (e.g., Excel files for synergy matrices) in supplementary materials. Reference experimental protocols from J. Med. Chem. or Nature Protocols .
属性
IUPAC Name |
6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUWGFZGQNPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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